FR139317

Receptor Pharmacology Binding Assay ETA/ETB Selectivity

FR139317 is a widely cited, peptidic ETA-selective antagonist essential for definitive receptor subtype attribution, yet researchers frequently encounter supply inconsistency and inappropriate substitution with pharmacologically distinct alternatives. • Ki = 1 nM at ETA; >7,000-fold selectivity over ETB - ensures unambiguous ETA blockade at concentrations up to 1 µM, eliminating ETB confounding • Competitive antagonist with Schild slope near unity - reliable reference standard for characterizing novel ETA ligands and probing receptor heterogeneity • Supplied at ≥98% purity with rigorous analytical QC; shipped globally under validated stability conditions for reproducible experimental outcomes

Molecular Formula C33H44N6O5
Molecular Weight 604.7 g/mol
CAS No. 142375-60-8
Cat. No. B1674005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR139317
CAS142375-60-8
Synonyms2-((1-(hexahydro-1H-azepinyl)carbonyl)amino-4-methylpentanoyl)-3-(-(1-methyl-1H-indolyl)propionyl)amino-3-(2-pyridyl)propionic acid
FR 139317
FR-139317
FR139317
Molecular FormulaC33H44N6O5
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4
InChIInChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1
InChIKeyLIOKMIQQPDDTNO-UPRLRBBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR139317: Peptidic ETA-Selective Endothelin Antagonist


FR139317 (CAS 142375-60-8, also known as PD 147953) is a synthetic linear tripeptide that functions as a potent, competitive, and highly selective antagonist of the endothelin-A (ETA) receptor [1]. It was first disclosed in the early 1990s as part of efforts to develop tools for dissecting the physiological and pathophysiological roles of the endothelin system, particularly in the cardiovascular and renal systems [1]. Its molecular formula is C₃₃H₄₄N₆O₅ with a molecular weight of 604.75 g/mol, and it is supplied as a research-grade compound with typical purity ≥99% (HPLC) . FR139317 remains a widely used reference standard and pharmacological tool, particularly for in vitro and acute in vivo studies, despite its peptidic nature conferring poor oral bioavailability [2].

Class Peptidic ETA-selective endothelin antagonist
Mechanism Competitive antagonism in most vascular preparations (Schild slope ~1)
Format Designed for in vitro and acute parenteral in vivo studies; no oral bioavailability
Grade Research-grade peptide, supports receptor pharmacology and signaling studies

FR139317: Unique Profile vs. Generic ETA Antagonists


Simply substituting FR139317 with another 'ETA antagonist' such as BQ-123, PD156707, or PD151242 is scientifically unsound due to substantial differences in their pharmacological profiles, including receptor binding kinetics, functional antagonism characteristics, and pharmacokinetic properties. While all are classified as ETA-selective, their absolute affinities, selectivity windows, and competitive behaviors can vary by orders of magnitude across different species and tissue preparations [1]. For instance, FR139317 displays a unique profile in certain vascular beds where its potency is significantly lower than predicted from its binding affinity, suggesting receptor heterogeneity that other antagonists do not reveal [2]. Furthermore, the peptidic nature of FR139317 and BQ-123 fundamentally limits their oral bioavailability, a critical distinction from nonpeptide alternatives like PD156707, which possess oral activity and different in vivo disposition profiles [3]. Therefore, the choice of antagonist must be driven by the specific experimental question and the known pharmacology in the chosen model system, not by a generic class label.

Binding kinetics and functional profile may differ
FR139317 is a competitive antagonist in many tissues, whereas BQ-123 can exhibit non-competitive behavior; direct substitution may alter pharmacological interpretation.
Oral bioavailability class mismatch
Peptidic FR139317 lacks oral activity; nonpeptidic alternatives (e.g., PD156707) are required for oral dosing studies. Substituting one for the other invalidates chronic oral models.
ETA selectivity window variations
Reported ETA/ETB selectivity ratios differ significantly among antagonists; using a different ETA blocker may introduce ETB-mediated confounding in sensitive assays.

FR139317: Quantitative Differentiation Evidence


Binding Affinity vs. BQ-123: ETA/ETB Selectivity

FR139317 demonstrates a binding affinity (Ki) for the ETA receptor of 1 nM, which is comparable to BQ-123 (Ki = 1.4 nM). However, FR139317 exhibits a substantially lower affinity for the ETB receptor (Ki = 7,300 nM) compared to BQ-123 (Ki = 1,500 nM), resulting in a higher selectivity ratio for FR139317 (7,300-fold) versus BQ-123 (~1,071-fold) [1]. This indicates that FR139317 is a more selective ETA antagonist in this binding assay context.

ETA/ETB Binding Selectivity
Cross-study comparable
Ki ETA 1 nM (FR) vs. 1.4 nM (BQ-123); ETB 7,300 nM vs. 1,500 nM; selectivity ratio 7,300 vs. 1,071
Supports ETA-specific pathway isolation with reduced ETB confounding
CHO cell membranes; verify in target tissue
Receptor Pharmacology Binding Assay ETA/ETB Selectivity

Functional Antagonism vs. BQ-123 in Iliac Artery

In the guinea-pig isolated iliac artery, FR139317 and BQ-123 exhibit mechanistically distinct antagonism of endothelin-1 (ET-1)-induced contractions. FR139317 acts as a competitive antagonist with a Schild slope of 1.32 ± 0.21, whereas BQ-123 does not meet the criteria for competitive antagonism (Schild slope 0.28 ± 0.08) and is characterized by an apparent pKB of 6.6-7.2 [1]. Despite this, FR139317's potency in this tissue (pA2 = 5.82 ± 0.16) is notably low relative to its binding affinity, suggesting a unique, tissue-specific ETA receptor phenotype that is revealed by this compound but masked by others [1].

Functional Antagonism (Iliac Artery)
Head-to-head
Competitive antagonism: Schild slope 1.32 ± 0.21, pA2 5.82; BQ-123 non-competitive (slope 0.28)
Reveals tissue-specific ETA receptor phenotype
Guinea-pig iliac artery; ET-1-induced contraction
Functional Pharmacology Vascular Biology ETA Antagonism

Human ETA Binding Affinity vs. BQ-123 and PD151242

When competing for [125I]-PD151242 binding to human aortic ETA receptors, FR139317 (Kd = 0.55 ± 0.11 nM) demonstrates an affinity comparable to BQ-123 (Kd = 0.41 ± 0.26 nM) [1]. This contrasts sharply with the ETB-selective agonist BQ3020, which competes only with micromolar affinity (Kd = 1.36 ± 0.25 µM), confirming the high selectivity of FR139317 for the ETA subtype in a physiologically relevant human vascular tissue [1].

Human Aortic ETA Binding
Head-to-head
Kd 0.55 ± 0.11 nM (FR139317); BQ-123 0.41 nM; PD151242 0.37 nM
Confirms high-affinity ETA binding in human vascular tissue
Competition vs. [125I]-PD151242 in aorta sections
Receptor Autoradiography Radioligand Binding Human Tissue Pharmacology

Peptidic vs. Nonpeptidic Profile vs. PD156707

The pseudotetrapeptide structure of FR139317 results in 'poor oral absorption characteristics,' a significant limitation that precludes its development as an oral drug and restricts its use to in vitro and parenteral in vivo studies [1]. In stark contrast, PD156707 is a nonpeptide butenolide derivative designed specifically to overcome this limitation and possesses oral activity [2]. This fundamental chemical difference dictates the experimental designs in which each compound can be effectively employed.

Oral Bioavailability Profile
Class-level
Peptidic FR139317: poor oral absorption; Nonpeptidic PD156707: orally active
Defines suitability for in vitro and parenteral studies only
Chemical-class inference; verify in your model
Pharmacokinetics Oral Bioavailability Drug Development

Pressor Response Inhibition in Pithed Rat

In the pithed rat model, FR139317 dose-dependently inhibits the pressor response to an intravenous bolus of endothelin-1 (ET-1, 800 pmol/kg). A dose of 0.025 mg/kg had no significant effect, while doses ranging from 0.05 to 1.0 mg/kg produced a clear dose-dependent inhibition of the ET-1-induced increase in blood pressure [1]. This establishes a validated in vivo model and dose-response relationship for FR139317, providing a benchmark for evaluating ETA-mediated vascular responses.

In Vivo Pressor Response
Reported
Dose-dependent inhibition at 0.05–1.0 mg/kg i.v.; ET-1 bolus 800 pmol/kg
Provides acute in vivo benchmark for ETA blockade
Pithed Sprague-Dawley rat; vehicle-controlled
In Vivo Pharmacology Cardiovascular Physiology Pressor Response

FR139317: High-Value Research Applications


ETA-Mediated Signaling Pathway Isolation

FR139317 is ideally suited for in vitro experiments designed to definitively attribute cellular responses (e.g., phosphoinositide hydrolysis, arachidonic acid release) to the activation of the ETA receptor subtype. Its high selectivity (Ki ETA/ETB ratio of ~7,300) ensures that observed antagonism at concentrations up to 1 µM is almost exclusively due to ETA blockade, minimizing the confounding influence of ETB receptors [1]. This is particularly valuable when using heterologous expression systems or native cell lines where both receptor subtypes may be present.

Comparative Mechanistic ETA Antagonist Studies

Due to its well-characterized competitive antagonism in many systems and its anomalous, low-potency behavior in specific vascular preparations like the guinea-pig iliac artery (pA2 = 5.82) [1], FR139317 serves as an essential comparator tool. Researchers can use it alongside other antagonists like BQ-123 to dissect potential ETA receptor heterogeneity, probe the existence of atypical binding sites, or investigate agonist-dependent receptor conformations. Its distinct Schild analysis profile (slope near unity) makes it a reliable 'control' for establishing competitive behavior when characterizing novel ETA antagonists.

Acute In Vivo Cardiovascular Studies

For acute physiological studies in animal models (e.g., pithed rat, anesthetized dog), FR139317 is a validated tool for inhibiting ETA-mediated responses following intravenous or subcutaneous administration. Its demonstrated efficacy in blocking ET-1-induced pressor responses and ameliorating conditions like cerebral vasospasm [1][2] provides a solid foundation for its use in dissecting the acute role of the endothelin system in cardiovascular regulation and pathology. Its well-documented in vivo activity profile supports its continued use as a reference standard for acute ETA blockade.

Human Tissue Receptor Autoradiography

FR139317's high nanomolar affinity for human ETA receptors (Kd = 0.55 nM), as demonstrated in competition studies with [125I]-PD151242 in human aorta, validates its use as a selective displacing agent in receptor autoradiography experiments [1]. When used in conjunction with ETA- and ETB-selective radioligands, FR139317 helps to accurately define the anatomical distribution and relative density of ETA receptors in complex human tissues, a critical application in translational research and target validation.

Application
Selection Property
Validation Focus
ETA signaling pathway isolation
High ETA/ETB selectivity
Confirm ETA-specific response in cell models
Comparative antagonist profiling
Well-characterized competitive antagonism
Probe ETA receptor heterogeneity in vascular beds
Acute cardiovascular model studies
Validated in vivo ETA blockade
Assess pressor response inhibition in rodent models
Human receptor autoradiography
High-affinity human ETA binding
Map ETA receptor distribution with selective radioligand

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